2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in anti-infective and enzyme inhibition applications . Its structure features a thienopyrimidinone core substituted at position 2 with a sulfanyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety and at position 3 with a 4-methylphenyl group. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets due to its electron-withdrawing properties and planar geometry .
Synthesis typically involves multi-step protocols:
Core Formation: Cyclization of thiophene precursors (e.g., methyl 3-amino-5-substituted thiophene-2-carboxylate) with DMF-DMA to form intermediates like 3-dimethylaminomethylidene-amino derivatives .
Functionalization: Substitution at position 2 with sulfanyl-containing groups via nucleophilic displacement or coupling reactions. highlights challenges in alternative routes (e.g., failed condensation with 3-methoxybenzyl amine), emphasizing the need for optimized conditions .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-14-3-7-16(8-4-14)27-22(28)20-18(11-12-31-20)24-23(27)32-13-19-25-21(26-30-19)15-5-9-17(29-2)10-6-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZXCGUDLNKZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Key Observations:
Core Flexibility: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., target compound) exhibit higher solubility compared to chromeno-pyrimidines due to reduced aromatic stacking . Pyrrolo[3,2-d]pyrimidin-4-one analogues (e.g., 7b) show lower metabolic stability than oxadiazole-containing derivatives, likely due to the absence of electron-withdrawing groups .
Substituent Impact :
- Position 2 : Sulfanyl-linked heterocycles (1,2,4-oxadiazole in the target compound vs. isoxazole in ) enhance target affinity. The 4-methoxyphenyl group in the target compound improves pharmacokinetics by reducing CYP450-mediated oxidation .
- Position 3 : 4-Methylphenyl substitution (target compound) confers higher lipophilicity (clogP = 3.8) compared to allyl-substituted analogues (clogP = 2.9), influencing membrane permeability .
Biological Activity: The target compound’s TRPA1 inhibition (patented by Boehringer Ingelheim) is attributed to its oxadiazole moiety, which mimics endogenous ligands’ hydrogen-bonding patterns . In contrast, chromeno-pyrimidines with thioxo groups exhibit distinct enzyme inhibition profiles (e.g., α-glucosidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
